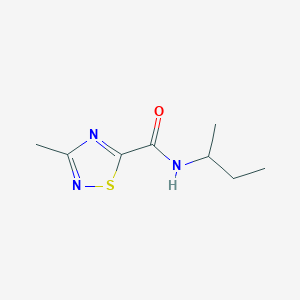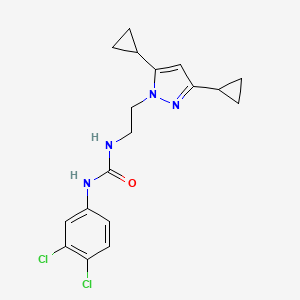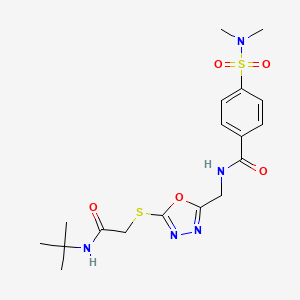![molecular formula C13H14O2SZn B2453217 (Benzo[b]thiophen-3-yl)zinc pivalate CAS No. 1344727-31-6](/img/structure/B2453217.png)
(Benzo[b]thiophen-3-yl)zinc pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzo[b]thiophen-3-yl)zinc pivalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has a molecular formula of C13H14O2SZn and a molecular weight of 299.69 .
Molecular Structure Analysis
The molecular structure of (Benzo[b]thiophen-3-yl)zinc pivalate consists of a benzo[b]thiophene moiety, a zinc atom, and a pivalate group . The exact structure would require more detailed spectroscopic analysis for confirmation.Physical And Chemical Properties Analysis
(Benzo[b]thiophen-3-yl)zinc pivalate has a molecular weight of 299.69 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Sensitizers for Photodynamic Therapy
- (Benzo[b]thiophen-3-yl)zinc pivalate and related zinc complexes have been investigated for their potential in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to kill cancer cells. Research on octasubstituted zinc azaphthalocyanines (ZnAzaPcs), including benzo[b]thiophen-3-yl substituted ZnAzaPcs, has shown that these compounds can produce singlet oxygen, a key reactive species in PDT, and have distinct absorption properties useful for this application (Zimcik et al., 2008).
Crystal Structures and Infrared Studies
- Research into the crystal structures of basic zinc carboxylate complexes, including zinc pivalates, has contributed to understanding their structural properties. These studies are essential for designing new materials and pharmaceuticals, and for understanding the interactions in existing compounds (Clegg et al., 1991).
Synthetic Chemistry and Tubulin Binding Agents
- (Benzo[b]thiophen-3-yl)zinc pivalate plays a role in the synthesis of 2,3-disubstituted benzo[b]thiophenes, which are used in developing tubulin binding agents. These agents are significant in the study of cancer therapies, as they can disrupt the function of tubulin in cancer cells (Flynn et al., 2001).
Efficient Synthesis Methods
- Efficient synthetic methods involving (Benzo[b]thiophen-3-yl)zinc pivalate have been developed for the construction of benzo[b]thiophenes, a class of compounds with various applications in medicinal chemistry and materials science (Sandhya et al., 2015).
Air- and Moisture-Stability of Organozinc Pivalates
- The development of air- and moisture-stable organozinc pivalates, including those with (Benzo[b]thiophen-3-yl)zinc pivalate, has been a significant advancement. These stable reagents are crucial for broader applications in organic synthesis and material science, where sensitivity to air and moisture can be limiting factors (Chen et al., 2017).
Synthesis and Characterization in Medicinal Chemistry
- In medicinal chemistry, benzo[b]thiophene derivatives, synthesized using (Benzo[b]thiophen-3-yl)zinc pivalate, are studied for their pharmacological properties. This includes the exploration of new compounds with potential antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).
Photovoltaic Applications
- Zinc metalloporphyrins derived from benzo[b]thiophene-based compounds, including (Benzo[b]thiophen-3-yl)zinc pivalate, are being investigated for their use in dye-sensitized solar cells. These studies are crucial for the development of efficient and sustainable energy sources (Wang et al., 2005).
Eigenschaften
IUPAC Name |
zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.C5H10O2.Zn/c1-2-4-8-7(3-1)5-6-9-8;1-5(2,3)4(6)7;/h1-4,6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHWGHZFFGEKPZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC=C2C(=C1)[C-]=CS2.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2SZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzo[b]thiophen-3-yl)zinc pivalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453134.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2453136.png)




![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2453146.png)
}acetamide](/img/structure/B2453148.png)


![1-(2,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)
